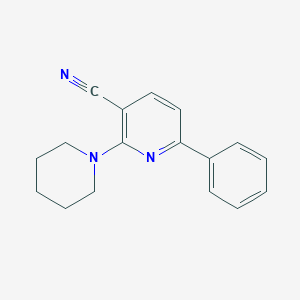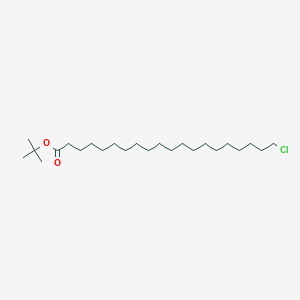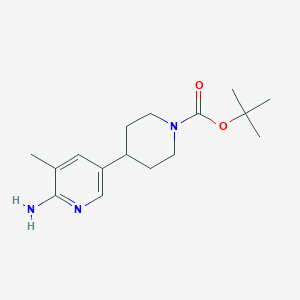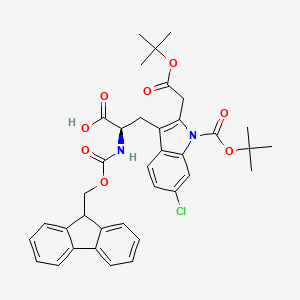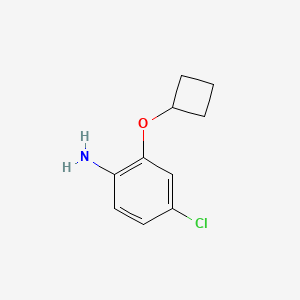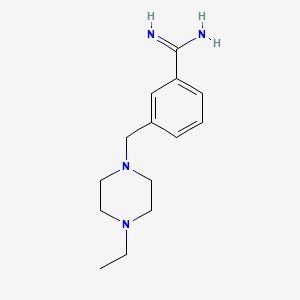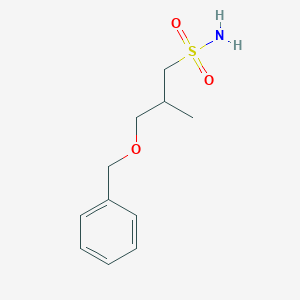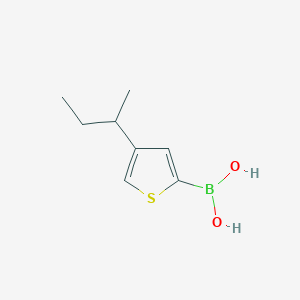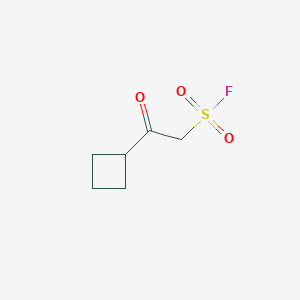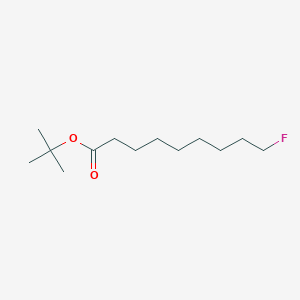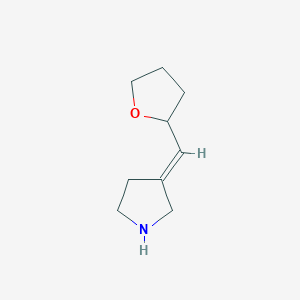
3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine is a compound that features a pyrrolidine ring fused with a tetrahydrofuran moiety through a methylene bridge. This structure combines the properties of both pyrrolidine and tetrahydrofuran, making it a versatile compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine typically involves the reaction of pyrrolidine with tetrahydrofuran under specific conditions. One common method is the gas-phase catalytic ammoniation of tetrahydrofuran using ammonia as a reactant. This reaction is carried out at high temperatures with solid acid catalysts .
Industrial Production Methods
In industrial settings, the production of pyrrolidine derivatives, including this compound, often involves the use of nonporous adaptive crystals of per-ethyl pillar6arene for the separation and purification processes. This method ensures high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylene bridge, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen heterocycle used widely in medicinal chemistry.
Tetrahydrofuran: A cyclic ether commonly used as a solvent and in the synthesis of various organic compounds.
Uniqueness
3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine is unique due to its combined structural features of both pyrrolidine and tetrahydrofuran, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(3E)-3-(oxolan-2-ylmethylidene)pyrrolidine |
InChI |
InChI=1S/C9H15NO/c1-2-9(11-5-1)6-8-3-4-10-7-8/h6,9-10H,1-5,7H2/b8-6+ |
InChI Key |
RFQHTLHCMZGMNL-SOFGYWHQSA-N |
Isomeric SMILES |
C1CC(OC1)/C=C/2\CCNC2 |
Canonical SMILES |
C1CC(OC1)C=C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


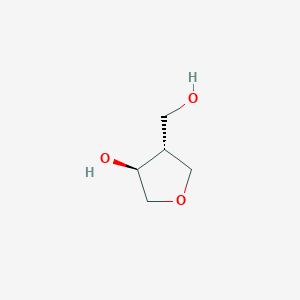
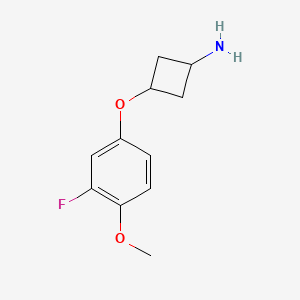
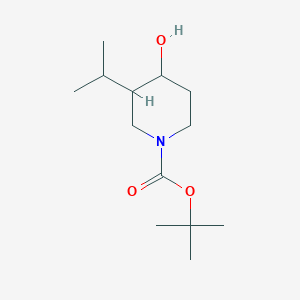
![4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide](/img/structure/B15277577.png)
